molecular formula C66H98O26 B12370443 Condurango glycoside E3

Condurango glycoside E3

Cat. No.: B12370443
M. Wt: 1307.5 g/mol
InChI Key: JACVSUHGIDCGLG-RCLGJGBLSA-N
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Description

Condurango glycoside E3 is a pregnanate glycoside derived from the dry bark of Marsdenia cundurango, a plant belonging to the Apocynaceae family . This compound has garnered attention due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Condurango glycoside E3 is typically isolated from the dried bark of Marsdenia cundurango. The extraction process involves several steps, including solvent extraction, purification, and crystallization . Specific synthetic routes and reaction conditions for industrial production are not widely documented, but the compound is generally obtained through natural extraction methods.

Chemical Reactions Analysis

Types of Reactions

Condurango glycoside E3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, chloroform, and water are commonly used solvents in these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the glycoside.

Scientific Research Applications

Condurango glycoside E3 has several scientific research applications, including:

Comparison with Similar Compounds

Condurango glycoside E3 is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other pregnanate glycosides derived from Marsdenia cundurango, such as Condurango glycoside A and Condurango glycoside B . These compounds share similar structural features but may differ in their specific biological activities and applications.

Biological Activity

Condurango glycoside E3 is a complex glycoside derived from the bark of Marsdenia cundurango, a plant traditionally used in South American medicine. This compound has garnered attention for its notable biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with other similar compounds.

  • Molecular Formula : C₄₁H₆₃O₁₀
  • Molecular Weight : Approximately 1001.16 g/mol
  • Structure : Characterized by a sugar moiety linked to a non-carbohydrate aglycone, influencing its biological activity.

This compound operates primarily through the following mechanisms:

  • Induction of DNA Damage : It induces DNA damage in cancer cells, which triggers cell cycle arrest and apoptosis via reactive oxygen species (ROS)-dependent pathways. Specifically, it activates the p53 signaling pathway, leading to increased expression of pro-apoptotic proteins and caspase activation .
  • Apoptosis : The compound has been shown to promote apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) cells such as A549 and H460. This is evidenced by increased Annexin V-positive cells and DNA fragmentation .
  • Antioxidant Properties : In addition to its pro-apoptotic effects, this compound exhibits antioxidant properties that may protect against oxidative stress-related diseases.

Comparative Studies

This compound has been compared with other glycosides derived from Marsdenia cundurango. The following table summarizes key differences in biological activity among these compounds:

Compound NameMolecular FormulaKey Biological Activity
Condurango glycoside AC₄₁H₆₃O₉Induces apoptosis via ROS-dependent pathways
Condurango glycoside BC₄₁H₆₃O₈Exhibits antioxidant properties
This compound C₄₁H₆₃O₁₀ Potent anticancer effects; induces DNA damage

Case Studies and Research Findings

  • In Vitro Studies : Research has demonstrated that this compound effectively inhibits the proliferation of NSCLC cells. In one study, treatment with varying concentrations of the compound led to significant reductions in cell viability and increased apoptotic markers .
  • In Vivo Studies : Animal studies have shown that administration of this compound can reduce tumor growth in models of lung cancer. Mice treated with this compound exhibited significant tumor size reduction compared to control groups .
  • Clinical Implications : The potential therapeutic applications of this compound extend beyond oncology. Its antioxidant properties suggest possible uses in dietary supplements aimed at enhancing health and preventing chronic diseases associated with oxidative stress.

Properties

Molecular Formula

C66H98O26

Molecular Weight

1307.5 g/mol

IUPAC Name

[(3S,8S,10R,11S,12S,13S,14R,17S)-17-acetyl-11-acetyloxy-8,14-dihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C66H98O26/c1-31(68)40-22-25-66(76)64(40,8)60(88-45(70)19-18-37-16-14-13-15-17-37)58(85-36(6)69)59-63(7)23-21-39(26-38(63)20-24-65(59,66)75)86-46-27-41(77-9)53(32(2)81-46)89-47-28-42(78-10)54(33(3)82-47)90-48-29-43(79-11)55(34(4)83-48)91-62-52(74)57(80-12)56(35(5)84-62)92-61-51(73)50(72)49(71)44(30-67)87-61/h13-20,32-35,39-44,46-62,67,71-76H,21-30H2,1-12H3/b19-18+/t32-,33-,34-,35+,39+,40-,41+,42+,43+,44-,46+,47+,48+,49-,50+,51-,52+,53-,54-,55-,56+,57+,58+,59?,60-,61+,62+,63+,64+,65+,66-/m1/s1

InChI Key

JACVSUHGIDCGLG-RCLGJGBLSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3(C4[C@@H]([C@H]([C@@]5([C@H](CC[C@@]5([C@@]4(CC=C3C2)O)O)C(=O)C)C)OC(=O)/C=C/C6=CC=CC=C6)OC(=O)C)C)OC)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@H]([C@@H]([C@H]([C@@H](O9)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC)O)OC)OC

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4C(C(C5(C(CCC5(C4(CC=C3C2)O)O)C(=O)C)C)OC(=O)C=CC6=CC=CC=C6)OC(=O)C)C)OC)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)OC)O)OC)OC

Origin of Product

United States

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